molecular formula C18H12ClF4N3O2S B2785989 N-((5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 872621-15-3

N-((5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No. B2785989
CAS RN: 872621-15-3
M. Wt: 445.82
InChI Key: QMSPDJYLDIMBTL-UHFFFAOYSA-N
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Description

“N-((5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the 1,3,4-oxadiazole ring, the introduction of the benzylthio group, and the attachment of the trifluoromethylbenzamide group . The Suzuki–Miyaura cross-coupling reaction could potentially be used in the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with several different functional groups present. These include the 1,3,4-oxadiazole ring, a benzylthio group, and a trifluoromethylbenzamide group .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzylthio group could potentially be oxidized, or the compound could undergo various types of coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the trifluoromethyl group could potentially make the compound more lipophilic, while the presence of the 1,3,4-oxadiazole ring could potentially make it more electron-deficient .

Safety and Hazards

As with any chemical compound, handling “N-((5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide” would require appropriate safety precautions. The specific hazards associated with this compound are not known, as there is limited information available about it .

Future Directions

Future research could potentially focus on further elucidating the properties of this compound, including its physical and chemical properties, its reactivity, and its potential uses. Additionally, research could be conducted to determine the mechanism of action of this compound .

properties

IUPAC Name

N-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF4N3O2S/c19-13-5-2-6-14(20)12(13)9-29-17-26-25-15(28-17)8-24-16(27)10-3-1-4-11(7-10)18(21,22)23/h1-7H,8-9H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSPDJYLDIMBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=NN=C(O2)SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide

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